4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

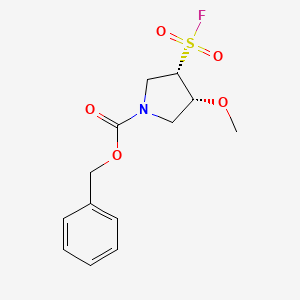

“4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247106-56-3 . It has a molecular weight of 199.67 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

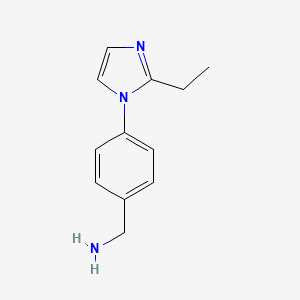

The InChI code for “this compound” is 1S/C8H15F2N.ClH/c9-8(10)6-2-1-3-7(11)5-4-6;/h6-8H,1-5,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 199.67 .Aplicaciones Científicas De Investigación

Transfer Hydrogenation and Reductive Amination

A study introduced cyclohexa-1,4-dienes to Brønsted acid-catalyzed transfer hydrogenation as an alternative to widely used protocols for imine reduction and reductive amination, potentially relevant to derivatives of 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride. This mild procedure requires a specific catalyst and works well for structurally and electronically unbiased alkenes, presenting a novel approach for transfer hydrogenation (Chatterjee & Oestreich, 2016).

Cycloaddition and Organocatalysis

In the domain of cycloaddition, researchers developed methods for the enantioselective synthesis of dihydroquinoxaline derivatives through carbene-catalyzed α-carbon amination of chloroaldehydes, utilizing cyclohexadiene-1,2-diimines. This demonstrates an innovative application of cyclohexadienes (analogous frameworks to 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride) in achieving optically enriched core structures significant in natural products and bioactive molecules (Huang et al., 2019).

Hydroamination and Cyclization

A tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines catalyzed by AgNO3 was developed, leading to 4-trifluoromethyl-3-pyrrolines. This atom-economical protocol is compatible with various primary amines, representing a novel method for constructing bioactive structures which can be extended to research involving 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride derivatives (Zhou et al., 2017).

Amination and Amidation Processes

The exploration of carbene-catalyzed reactions and their utility in synthesizing bioactive molecules has been significant. For instance, the synthesis of dihydroquinoxaline derivatives through α-carbon amination of chloroaldehydes highlights a strategic approach to accessing optically enriched structures, essential in pharmaceuticals and synthetic bioactive molecules. This area of research indicates the potential for developing new synthetic routes and methodologies involving 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride and its analogues (Huang et al., 2019).

Chemical Reactivity and Bioisostere Applications

The difluoromethyl group's role as a lipophilic hydrogen bond donor has been explored, examining its potential as a bioisostere for hydroxyl, thiol, or amine groups. This examination provides insights into the design of drugs containing the difluoromethyl moiety, crucial for enhancing pharmacokinetic properties of bioactive compounds. Such research underscores the importance of understanding the chemical behavior of functional groups similar to those in 4-(Difluoromethyl)cycloheptan-1-amine hydrochloride (Zafrani et al., 2017).

Direcciones Futuras

While specific future directions for “4-(Difluoromethyl)cycloheptan-1-amine;hydrochloride” are not mentioned in the search results, the field of difluoromethylation has seen significant interest and development . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research . Additionally, numerous protocols have been developed for achieving X–H insertion with novel non-ozone depleting difluorocarbene reagents .

Propiedades

IUPAC Name |

4-(difluoromethyl)cycloheptan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)6-2-1-3-7(11)5-4-6;/h6-8H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAHEIGKFLRENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)N)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2686251.png)

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)

![3-Bromo-2-(difluoromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2686259.png)

![9-benzyl-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2686261.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2686262.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)